2-Hydroxyclomipramine
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Overview
Description
2-Hydroxyclomipramine is a metabolite of clomipramine, a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder and other psychiatric conditions . This compound is formed via the hydroxylation of clomipramine and is known for its role in the pharmacokinetics and pharmacodynamics of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyclomipramine is synthesized through the hydroxylation of clomipramineThe hydroxylation can be catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from the metabolic products of clomipramine . This method ensures the high purity and yield of the compound necessary for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyclomipramine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products:
Oxidation: Further hydroxylated metabolites.
Reduction: Reduced forms of the compound with altered pharmacological properties.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-Hydroxyclomipramine has several applications in scientific research:
Mechanism of Action
2-Hydroxyclomipramine exerts its effects by influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. It acts as a potent inhibitor of serotonin reuptake, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . This mechanism is similar to that of its parent compound, clomipramine, but with distinct pharmacokinetic properties .
Comparison with Similar Compounds
Clomipramine: The parent compound, primarily used as an antidepressant.
8-Hydroxyclomipramine: Another hydroxylated metabolite of clomipramine with similar pharmacological properties.
Desmethylclomipramine: A demethylated metabolite with a different mechanism of action.
Uniqueness: 2-Hydroxyclomipramine is unique due to its specific hydroxylation at the 2-position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites . This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of clomipramine .
Properties
CAS No. |
61523-75-9 |
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Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)10-5-11-22-17-7-4-3-6-14(17)8-9-15-12-19(23)16(20)13-18(15)22/h3-4,6-7,12-13,23H,5,8-11H2,1-2H3 |
InChI Key |
QXZNSJJZRXNDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC(=C(C=C31)Cl)O |
Origin of Product |
United States |
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